4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a pyrimidine core substituted with a pyrazolyl group and a piperazinyl group linked to a methanesulfonylpyridine moiety. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via a cyclization reaction involving a hydrazine derivative and an α,β-unsaturated carbonyl compound.
Attachment of the Piperazinyl Group: The piperazinyl group can be attached through a nucleophilic substitution reaction using a suitable piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-[4-(3-methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby modulating signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A tyrosine kinase inhibitor used in the treatment of leukemia.
Crizotinib: An inhibitor of ALK and ROS1 used in the treatment of non-small cell lung cancer.
Uniqueness
4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine is unique due to its specific substitution pattern, which allows it to interact with a distinct set of molecular targets. This makes it a valuable compound for developing new therapeutic agents with potentially improved efficacy and reduced side effects.
Properties
Molecular Formula |
C17H19N7O2S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
4-[4-(3-methylsulfonylpyridin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyrimidine |
InChI |
InChI=1S/C17H19N7O2S/c1-27(25,26)14-4-2-5-18-17(14)23-10-8-22(9-11-23)15-12-16(20-13-19-15)24-7-3-6-21-24/h2-7,12-13H,8-11H2,1H3 |
InChI Key |
VJZYMTRHAGDZDG-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(N=CC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.